molecular formula C20H21ClN2O4 B14005668 2-Anthracenecarboxamide, N-(3-(dimethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo-, monohydrochloride CAS No. 81085-99-6

2-Anthracenecarboxamide, N-(3-(dimethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo-, monohydrochloride

Cat. No.: B14005668
CAS No.: 81085-99-6
M. Wt: 388.8 g/mol
InChI Key: NEMSWSQXIOBILY-UHFFFAOYSA-N
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Description

Key features include:

  • Molecular Formula: C₁₉H₂₁ClN₂O₃ (MW: 360.835 g/mol) .
  • Core Structure: Anthracene backbone modified at position 2 with a carboxamide group.
  • Substituents: A 3-(dimethylamino)propyl chain attached to the amide nitrogen. Hydroxy (-OH) group at position 1. Dioxo (-O) groups at positions 9 and 10, stabilizing the quinoid structure.
  • Physicochemical Properties: The monohydrochloride salt enhances aqueous solubility, a critical factor for bioavailability .

Characterization via NMR and mass spectrometry confirms structural integrity, as seen in analogous compounds .

Properties

CAS No.

81085-99-6

Molecular Formula

C20H21ClN2O4

Molecular Weight

388.8 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-1-hydroxy-9,10-dioxoanthracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C20H20N2O4.ClH/c1-22(2)11-5-10-21-20(26)15-9-8-14-16(19(15)25)18(24)13-7-4-3-6-12(13)17(14)23;/h3-4,6-9,25H,5,10-11H2,1-2H3,(H,21,26);1H

InChI Key

NEMSWSQXIOBILY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O.Cl

Origin of Product

United States

Biological Activity

The compound 2-Anthracenecarboxamide, N-(3-(dimethylamino)propyl)-9,10-dihydro-1-hydroxy-9,10-dioxo-, monohydrochloride is a derivative of anthracene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₉N₃O₃·HCl
  • Molecular Weight : 303.77 g/mol

Its structure features an anthracene core modified with a carboxamide group and a dimethylaminopropyl substituent, which may influence its solubility and biological interactions.

  • Fluorescent Properties : The anthracene moiety is known for its fluorescent properties, which are exploited in biological imaging. For instance, derivatives like mito-ACS have been developed for imaging mitochondrial hypochlorous acid levels in living cells, showcasing the potential of anthracene derivatives in cellular imaging applications .
  • Cell Viability and Toxicity : Research indicates that anthracene derivatives can exhibit low toxicity in cellular assays. For example, in studies involving HeLa cells treated with fluorescent probes based on anthracene, cell viability was maintained even at concentrations up to 20 µM . This suggests that the compound may be suitable for therapeutic applications where low cytotoxicity is essential.
  • Reactive Species Detection : The compound's ability to selectively detect reactive species such as hypochlorous acid (ClO⁻) in biological systems has been demonstrated. The fluorescence intensity of the probe increased linearly with ClO⁻ concentration, indicating its potential use in monitoring oxidative stress within cells .

Therapeutic Applications

  • Cancer Research : Anthracene derivatives have been explored for their roles in cancer therapy due to their ability to interact with DNA and induce apoptosis in cancer cells. The mechanism often involves the formation of DNA adducts that can disrupt replication and transcription processes .
  • Neuropharmacology : Some derivatives exhibit neurotensin receptor antagonism, which could lead to applications in treating neurological disorders . This highlights the versatility of anthracene-based compounds in targeting various biological pathways.

Case Study 1: Mitochondrial Imaging

A study developed an anthracene carboxyimide-based probe (mito-ACS) that showed excellent selectivity for ClO⁻ in mitochondrial environments. The probe demonstrated a rapid response time (within 6 seconds) and was able to function effectively under physiological conditions (pH ~7.99), indicating its potential utility in live-cell imaging applications .

Case Study 2: Anticancer Activity

In experiments assessing the anticancer effects of anthracene derivatives, researchers observed that these compounds could induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and DNA damage. The formation of DNA adducts was quantitatively assessed using post-labeling techniques, revealing significant differences in adduct formation between resistant and susceptible mouse strains .

Research Findings Summary

Study FocusFindingsImplications
Mitochondrial ImagingDeveloped mito-ACS for ClO⁻ detection; low toxicityPotential for real-time monitoring of oxidative stress
Anticancer ActivityInduction of apoptosis via DNA adduct formationPossible therapeutic applications in oncology
NeuropharmacologyNeurotensin receptor antagonism observedPotential treatment avenues for neurological disorders

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound shares structural motifs with several anthracene and heterocyclic derivatives. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Molecular Formula MW (g/mol) Key Features Biological Activity Reference
Target Compound 1-OH, 9,10-dioxo, N-(3-(dimethylamino)propyl) C₁₉H₂₁ClN₂O₃ 360.835 Hydrochloride salt, hydroxyl for H-bonding, dimethylaminopropyl for uptake Potential anticancer
3-(10′-Cl-anthracenyl)-isoxazolecarboxamide (Compound 30) 10′-Cl, isoxazole, pyrrole ring C₃₀H₂₈ClN₅O₃ N/A Chloro substituent (electron-withdrawing), heterocyclic rings Anticancer (screened)
SzR-105 (Quinoline derivative) Quinoline core, dimethylaminopropyl chain C₁₅H₂₀ClN₃O₂ 309.79 Smaller molecular weight, cationic side chain Not specified
N-Phenyl-9,10-dioxoanthracenecarboxamide N-phenyl, 9,10-dioxo C₂₁H₁₃NO₃ 327.33 Simpler substituents, phenyl group (lipophilic) Not specified
5,8-Dichloro-9,10-dioxoanthracenecarboxylic acid 5,8-Cl, carboxylic acid group C₁₅H₆Cl₂O₄ 321.11 Dichloro (halogen bonding), carboxylic acid (ionizable) Not specified

Physicochemical and Pharmacokinetic Properties

  • Solubility: The hydrochloride salt of the target compound likely has superior aqueous solubility (>100 mg/mL) compared to neutral analogs like the N-phenyl derivative (C₂₁H₁₃NO₃, MW 327.33), which may require formulation aids .
  • Lipophilicity : Halogenated derivatives (e.g., Compound 30, Dichloro analog) exhibit higher logP values, favoring membrane penetration but risking metabolic instability .
  • Metabolic Stability: The dimethylaminopropyl group in the target compound may undergo hepatic N-demethylation, a common metabolic pathway for tertiary amines .

Preparation Methods

Preparation of the Anthracene Core and Functionalization

The anthracene core bearing hydroxy and dioxo groups at the 9,10-positions is typically prepared via controlled oxidation and reduction steps starting from anthraquinone or related precursors. According to US Patent US4215062A, a multi-step synthetic route involves:

  • Starting from dicarboxy anthraquinone derivatives, reduction with agents such as stannous chloride or sodium borohydride converts them into hydroxy-anthrone intermediates.
  • Cyclization reactions catalyzed by strong acids like hydrogen fluoride or polyphosphoric acid form the naphthacene skeleton with hydroxy and keto groups positioned precisely.
  • Subsequent oxidation steps yield trihydroxy and trioxo derivatives essential for the target anthracene structure.

These steps are carefully controlled to yield the 9,10-dihydro-1-hydroxy-9,10-dioxo anthracene framework required for further functionalization.

Synthesis of the N-(3-(dimethylamino)propyl) Side Chain

The N-(3-(dimethylamino)propyl) moiety is introduced typically as a hydrochloride salt to enhance stability. The precursor, 3-(dimethylamino)propyl chloride hydrochloride, is synthesized by:

  • Reacting chloropropene with dimethylamine gas in the presence of a diatomaceous earth catalyst in toluene at 45°C for 10 hours.
  • The reaction mixture is then purified by distillation under reduced pressure, washing, acidification to pH 2-3, and reflux with water at 112°C for 12 hours.
  • The product is isolated by filtration and drying, yielding a 99.1% pure N,N-dimethylaminochloropropane hydrochloride with a molar yield of 90%.

This intermediate is crucial for subsequent amide bond formation with the anthracene carboxylic acid derivative.

Summary of Key Preparation Steps in Tabular Form

Step No. Reaction Description Reagents/Catalysts Conditions Yield/Notes Reference
1 Reduction of dicarboxy anthraquinone to hydroxy-anthrone Stannous chloride or sodium borohydride Controlled temperature Intermediate for cyclization
2 Cyclization to benzanthracene derivatives Hydrogen fluoride, polyphosphoric acid Heating under nitrogen atmosphere Forms naphthacene skeleton
3 Oxidation to trihydroxy anthraquinone Air oxidation or chemical oxidants Ambient or elevated temperature Prepares for amide formation
4 Synthesis of 3-(dimethylamino)propyl chloride hydrochloride Chloropropene, dimethylamine, diatomaceous earth catalyst 45°C, 10 h, toluene solvent 90% yield, 99.1% purity
5 Coupling of anthracene carboxylic acid with amine Carbodiimide or acid chloride activation Ambient to mild heating Forms carboxamide linkage Inferred
6 Purification and isolation of monohydrochloride salt Chromatography or crystallization Standard lab conditions Final product Inferred

Q & A

Basic: What are the established methods for synthesizing and purifying this anthracene derivative?

Methodological Answer:
Synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Functionalization of the anthracene core via oxidation to introduce ketone groups (9,10-dioxo), followed by coupling with a dimethylaminopropylamine moiety using catalysts like SmCl₃ in anhydrous THF .
  • Step 2: Hydrochloride salt formation via hydrogenation under Pd/C catalysis or reaction with HCl .
  • Purification: Column chromatography (silica gel, gradient elution with DCM/MeOH) is used to isolate the product. Purity is confirmed via NMR (e.g., ¹H/¹³C for functional groups) and mass spectrometry (MS) to match calculated molecular weights .

Basic: Which analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR identifies proton environments (e.g., dimethylamino protons at δ 2.1–2.3 ppm; aromatic protons at δ 7.5–8.5 ppm). ¹³C NMR confirms carbonyl (C=O at ~180 ppm) and carboxamide groups .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula, with ESI+ mode detecting the [M+H]⁺ ion .
  • FTIR: Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Basic: How do key functional groups influence reactivity and stability?

Methodological Answer:

  • Anthraquinone Core (9,10-dioxo): Prone to reduction (e.g., NaBH₄ converts dioxo to dihydroxy) and electrophilic substitution at the aromatic positions .
  • Dimethylaminopropyl Sidechain: Enhances solubility in polar solvents and participates in pH-dependent protonation, affecting biological activity .
  • Monohydrochloride Salt: Improves crystallinity and stability under ambient conditions. Stability tests (TGA/DSC) are recommended to assess decomposition thresholds .

Advanced: How can computational methods optimize synthesis routes?

Methodological Answer:

  • Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states to predict feasible pathways, minimizing trial-and-error .
  • Condition Screening: Machine learning algorithms analyze variables (e.g., solvent polarity, catalyst loading) to prioritize high-yield conditions. For example, ICReDD’s workflow integrates computational predictions with experimental validation .
  • Kinetic Modeling: Software like COMSOL simulates reaction kinetics to optimize temperature and pressure parameters .

Advanced: What methodologies elucidate its potential anticancer mechanisms?

Methodological Answer:

  • In Vitro Assays: MTT or SRB assays quantify cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀ values) are compared to controls .
  • DNA Interaction Studies: Fluorescence quenching or circular dichroism (CD) assess intercalation with DNA, while molecular docking predicts binding to targets like topoisomerase II .
  • Apoptosis Markers: Flow cytometry (Annexin V/PI staining) evaluates programmed cell death induction .

Advanced: How to resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

Methodological Answer:

  • Statistical Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., cell line heterogeneity, solvent effects). Response surface methodology (RSM) identifies interactions between factors .
  • Meta-Analysis: Compare datasets across studies using tools like PRISMA to address batch effects or protocol discrepancies .
  • Computational Feedback Loops: Iteratively refine hypotheses using ICReDD’s framework, where experimental outliers inform recalibration of computational models .

Advanced: What strategies assess stability and degradation pathways?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base). Monitor degradation via HPLC-PDA to identify byproducts .
  • Mass Spectrometry Imaging (MSI): Tracks degradation in solid-state formulations (e.g., hydrochloride salt dissociation) .
  • Kinetic Isotope Effects (KIE): Deuterium labeling at labile positions (e.g., hydroxyl groups) reveals hydrolysis mechanisms .

Advanced: How does structural modification impact properties compared to analogues?

Methodological Answer:

  • Comparative QSAR: Quantify substituent effects (e.g., chloro vs. methyl groups) on logP, solubility, and bioactivity using Hansch analysis .
  • X-ray Crystallography: Resolve crystal packing differences between derivatives (e.g., hydrogen-bonding networks in hydrochloride salts vs. free bases) .
  • Thermodynamic Profiling: Isothermal titration calorimetry (ITC) compares binding affinities of analogues to biological targets .

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